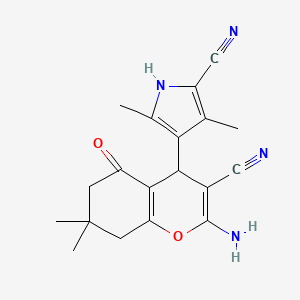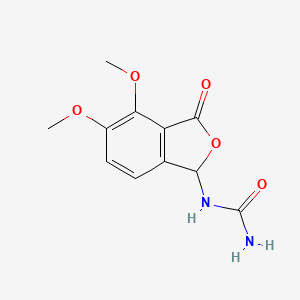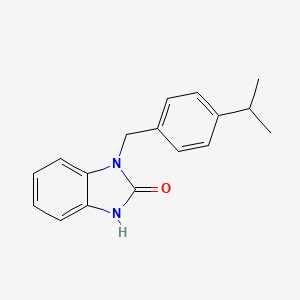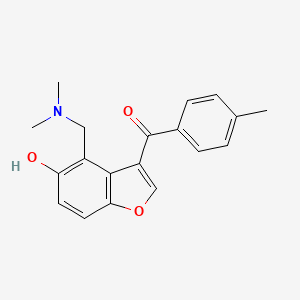![molecular formula C25H19ClF3N3O2S B11090551 (2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide](/img/structure/B11090551.png)
(2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thiazoles are a class of heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They belong to the azole family, which also includes imidazoles and oxazoles.
- The compound features a thiazole ring, a benzyl group, a chlorophenyl group, and a trifluoromethylphenylimino moiety. Its systematic name is quite a mouthful, but it’s a fascinating molecule with potential applications.
Preparation Methods
- The synthetic route for this compound involves several steps. One approach is to react 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amine precursor.
- Industrial production methods may vary, but careful design of reaction conditions ensures the desired product.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include isocyanates, amines, and other nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects .
- Researchers explore their potential in drug development, especially as kinase inhibitors and other therapeutics.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available in the literature.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, it’s essential to compare this compound with related thiazoles, especially those containing a trifluoromethyl group.
- By examining their structures, reactivity, and biological properties, we can highlight its uniqueness.
Properties
Molecular Formula |
C25H19ClF3N3O2S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
3-benzyl-N-(4-chlorophenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H19ClF3N3O2S/c26-18-8-12-19(13-9-18)30-23(34)21-14-22(33)32(15-16-4-2-1-3-5-16)24(35-21)31-20-10-6-17(7-11-20)25(27,28)29/h1-13,21H,14-15H2,(H,30,34) |
InChI Key |
KKIWDXVBFWZVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)C(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one](/img/structure/B11090470.png)
![4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11090475.png)

![2-(4-nitrophenyl)-3-{[(E)-(4-nitrophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11090477.png)

![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)




![N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11090522.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11090535.png)
![N-{4-[5-(4-Butyrylamino-phenyl)-pyrimidin-2-yl]-phenyl}-butyramide](/img/structure/B11090538.png)
